EC-17 (disodiuM salt)

Overview

Description

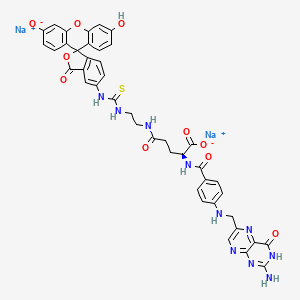

EC-17 (disodium salt) is a folate receptor alpha (FRα)-targeted fluorescent contrast agent with the chemical formula C₄₂H₃₄N₁₀Na₂O₁₀S and a molecular weight of 916.82 g/mol . Its CAS number is 910661-33-5, and it exhibits fluorescence at excitation/emission wavelengths of 470/520 nm, making it suitable for imaging applications in visible light spectra . Structurally, EC-17 consists of folate (vitamin B9) conjugated to fluorescein isothiocyanate (FITC) via an ethylenediamine spacer, forming a folate-FITC complex with a molecular weight of ~917 kDa .

Preparation Methods

EC-17 (disodium salt) is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate (FITC) through an ethylenediamine spacer. The resulting compound, folate-FITC, forms a negatively charged fluorescent molecule that specifically targets cell-surface FRα and is subsequently internalized into the cytoplasm . The synthetic route involves the following steps:

- Activation of folate with a suitable activating agent.

- Conjugation of the activated folate with FITC using ethylenediamine as a spacer.

- Purification of the resulting folate-FITC conjugate.

- Conversion of the conjugate to its disodium salt form for improved solubility and stability .

Chemical Reactions Analysis

EC-17 (disodium salt) undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group in FITC can react with nucleophiles, leading to substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the fluorescein moiety.

Complexation Reactions: EC-17 can form complexes with metal ions, which can affect its fluorescence properties

Common reagents and conditions used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for redox reactions.

Metal Ions: Such as zinc and copper for complexation reactions

Scientific Research Applications

Chemical Properties and Mechanism of Action

EC-17 is a conjugate of folate (vitamin B9) and fluorescein isothiocyanate, designed to specifically target FRα, which is overexpressed in many cancer cells. The compound has distinct fluorescent properties with peak excitation and emission wavelengths at 470 nm and 520 nm, respectively. This allows for effective visualization in fluorescence microscopy and imaging applications.

Cancer Imaging and Therapy

EC-17 is primarily utilized in cancer research due to its ability to selectively bind to FRα, making it an effective tool for imaging tumors. Studies have demonstrated that EC-17 can significantly enhance the fluorescence signal in tumors expressing FRα compared to non-target tissues.

Case Study : In a study involving mice implanted with HeLa cells (cervical cancer), EC-17 was administered via tail vein injection. The resultant fluorescence intensity in tumor tissues was measured, showing a marked increase compared to control groups, indicating the compound's specificity and potential for targeted imaging .

In Vitro Cellular Studies

In vitro experiments using cell lines such as TC1 have shown that EC-17 can effectively label FRα-positive cells. The fluorescence microscopy results indicated a strong signal-to-background ratio, which is crucial for distinguishing cancerous cells from normal cells.

Experimental Setup :

- Cells were incubated with EC-17 for 45 minutes in a light-protected environment.

- Post-incubation, cells were washed and analyzed under a fluorescence microscope.

The results confirmed the compound's utility in studying cellular mechanisms related to folate receptor expression .

Drug Delivery Systems

EC-17's properties make it a candidate for drug delivery systems targeting FRα-positive tumors. By conjugating therapeutic agents with EC-17, researchers aim to enhance the specificity and efficacy of treatment regimens.

Research Insight : The conjugation of chemotherapeutic agents with EC-17 could potentially reduce systemic toxicity while improving therapeutic outcomes in patients with FRα-expressing tumors .

Data Table: Applications of EC-17

Mechanism of Action

EC-17 (disodium salt) exerts its effects by binding to folate receptor alpha (FRα) on the surface of cells. The binding is mediated by the folate moiety, which has a high affinity for FRα. Once bound, the compound is internalized into the cell via receptor-mediated endocytosis. Inside the cell, the fluorescein moiety emits fluorescence upon excitation, allowing for the visualization of the cells expressing FRα . This mechanism is particularly useful in identifying and targeting cancer cells that overexpress FRα .

Comparison with Similar Compounds

Key Properties:

- Purity : ≥95.93% (HPLC) .

- Solubility : Soluble in DMSO (up to 40 mg/mL or 43.63 mM) but poorly soluble in water (<0.1 mg/mL) .

- Storage : Stable at -20°C in a sealed, light-protected environment .

To contextualize EC-17’s utility, it is critical to compare its properties with those of other FRα-targeted agents and fluorescent contrast agents. Below is a detailed analysis:

Table 1: Comparative Analysis of EC-17 and Similar Compounds

Key Findings:

Targeting Efficiency: EC-17 and standard folate-FITC both bind FRα, but EC-17’s spacer design and purity enhance its binding avidity and specificity. For example, EC-17 achieves an SBR of 7.32 in HeLa cells at optimal concentrations, outperforming generic folate-FITC conjugates in controlled studies .

Folate-FITC analogs with similar emission spectra (495/520 nm) are less suited for in vivo use due to higher autofluorescence in visible wavelengths .

Stability and Solubility: EC-17’s DMSO solubility (40 mg/mL) facilitates in vitro applications, but its poor water solubility necessitates formulation adjuvants (e.g., PEG300) for in vivo delivery .

Functional Versatility: EC-17 uniquely participates in RNA polymerase III transcript quality control via interactions with proteins like dmDis3l2, suggesting dual diagnostic and molecular monitoring roles . This is absent in other folate-FITC derivatives or ICG.

Biological Activity

EC-17 (disodium salt) is a compound primarily recognized for its role as a folate receptor alpha (FRα) targeting contrast agent, exhibiting significant fluorescent properties. This compound is synthesized through the conjugation of folate (vitamin B9) and fluorescein isothiocyanate (FITC), which allows it to specifically bind to FRα, a receptor often overexpressed in various cancer cells. The molecular weight of EC-17 is approximately 917 kDa, and it has excitation and emission wavelengths of 470 nm and 520 nm respectively, making it useful in fluorescence microscopy applications.

EC-17 operates by targeting the FRα present on the surface of certain cancer cells. Upon binding, it is internalized into the cytoplasm, where it can be utilized for imaging and therapeutic purposes. The specificity of EC-17 for FRα allows for enhanced imaging contrast in tissues that express this receptor, particularly in malignant tumors.

In Vitro Studies

In vitro studies have demonstrated that EC-17 effectively labels cancer cell lines such as HeLa and KB cells. The signal-to-background ratio (SBR) for HeLa cells varies from 0.97 to 7.32 depending on the concentration used. This variability indicates a strong dependency on the molarity of the solution applied during fluorescence microscopy assays .

Table 1: In Vitro Fluorescence Activity of EC-17

| Cell Line | SBR Range | Concentration (mg/mL) |

|---|---|---|

| HeLa | 0.97 - 7.32 | Varies |

| KB | Not specified | Varies |

In Vivo Studies

In vivo experiments involving murine models have shown promising results. Mice injected with EC-17 exhibited a mean fluorescence signal of 42,234 ± 12,234 arbitrary units (au). Notably, strong fluorescence was observed in all malignant tumors expressing FRα, while no signal was detected in FRα-negative lesions .

Case Study: Tumor Imaging

A study involved injecting C57BL/6 mice with TC1 cells to form tumors. Once the tumor volume reached approximately 300 mm³, mice were administered EC-17 at a dosage of 0.1 mg/kg via tail vein injection. The fluorescence was measured three hours post-injection using Flocam, confirming the compound's efficacy in visualizing tumors with high FRα expression.

Safety and Toxicology

The safety profile of EC-17 has not been extensively documented; however, preliminary assessments indicate that it does not exhibit significant toxicity at the concentrations used for imaging purposes. Further studies are necessary to fully elucidate its safety profile and potential side effects.

Applications in Medicine

EC-17's primary application lies in its use as a contrast agent for imaging techniques such as fluorescence microscopy. Its ability to specifically target FRα makes it especially valuable in oncological diagnostics, where accurate tumor localization is crucial.

Potential Therapeutic Applications

Beyond imaging, there is potential for EC-17 to be explored as a therapeutic agent due to its targeted delivery mechanism. Future research may focus on combining this compound with therapeutic agents to enhance treatment efficacy against cancers that overexpress FRα.

Properties

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCXWNVKVTDID-ARIINYJRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N10Na2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.